![molecular formula C12H11N3OS B2946193 2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile CAS No. 871673-04-0](/img/structure/B2946193.png)
2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
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Overview
Description
The compound “2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile” is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives have been used in the treatment of various conditions such as cancer, infection, and high blood pressure . They have also been found to exhibit a wide range of biological activities including antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol was achieved by converting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Helix-Helix Interactions and Chirality
A study on helix-helix interactions involving a similar molecule, 2-amino-4-(thiazolin-2-yl)phenol, highlights its crystallization in a manner that showcases heterochiral sheets of helical, N⋯HO H-bonded polymers. This research provides insights into the hierarchical weak interactions observed in such compounds, which could be relevant for understanding the properties and applications of "2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile" in molecular assemblies and material science (Stefankiewicz, Cian, & Harrowfield, 2011).
Synthesis and Antimicrobial Activity
Another study focuses on the synthesis of novel Schiff bases using derivatives of a similar compound and their antimicrobial activity. This research underscores the potential of these compounds in developing new antimicrobial agents and could guide applications for "this compound" in the field of medicinal chemistry and drug development (Puthran et al., 2019).
Catalysis and Synthesis Improvements
Research on improving the synthesis of related compounds presents advancements in chemical synthesis techniques. These findings might be applicable in optimizing the synthesis processes of "this compound" for various applications, including the development of new pharmaceuticals or materials (Shi Gang, 2011).
Anticancer Agent Synthesis
A study on the ultrasound-promoted synthesis of thiadiazolo pyrimidine derivatives explores their in-vitro anticancer activities. This research suggests potential pathways for utilizing "this compound" in anticancer drug synthesis and highlights its relevance in pharmacological research and development (Tiwari et al., 2016).
Photophysical Characterization and Ion Recognition
Investigations into novel fluorescent imidazolyl-phenylalanines derived from similar compounds provide insights into their photophysical properties and potential as fluorimetric chemosensors for ion recognition. This area of research could be pertinent to the development of sensing applications and diagnostic tools using "this compound" (Esteves, Raposo, & Costa, 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral effects .
Mode of Action
Thiazole derivatives have been shown to interact with various enzymes and receptors in the body, leading to a variety of effects . For instance, some thiazole derivatives have been found to inhibit bacterial pathogens .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral effects .
properties
IUPAC Name |
2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)4-5-13)10-7-17-12(14)15-10/h2-3,6-7H,4H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILBORHCWBAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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